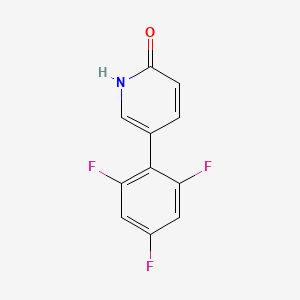

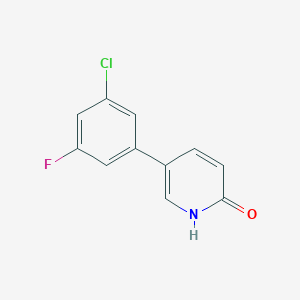

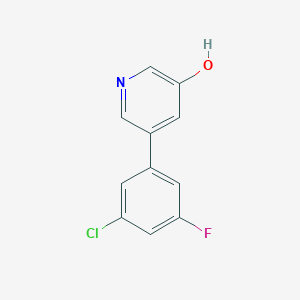

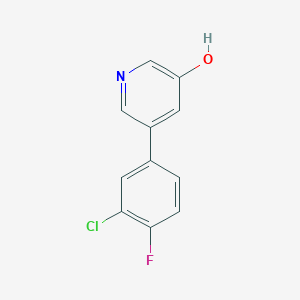

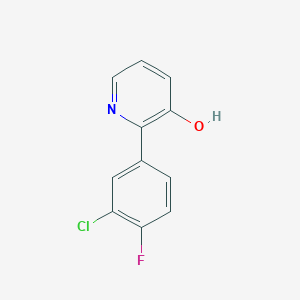

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95%

Overview

Description

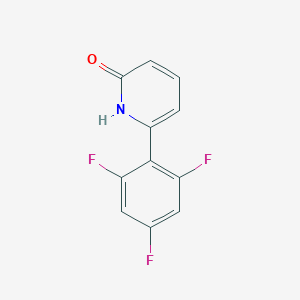

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine (2H5TP) is an organic compound with a unique structure and a wide range of potential applications. It is a versatile building block for organic synthesis and has been used in a variety of research fields, including organic synthesis, drug design, and material science. 2H5TP has been studied extensively due to its unique properties and potential applications.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine involves the reaction of 2,4,6-trifluoropyridine with salicylaldehyde in the presence of a base to form the desired product.

Starting Materials

2,4,6-trifluoropyridine, Salicylaldehyde, Base (e.g. sodium hydroxide)

Reaction

Add 2,4,6-trifluoropyridine and salicylaldehyde to a reaction flask, Add base to the reaction flask and stir the mixture at room temperature for several hours, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and filter the resulting solid, Wash the solid with water and dry to obtain 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine

Scientific Research Applications

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and dyes. It has also been used as a building block in the synthesis of pharmaceuticals and other bioactive compounds. 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% has been studied for its potential applications in the field of drug design, as it has a unique structure that can be used to design novel drugs. Additionally, 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% has been studied for its potential applications in material science, as it has been used to synthesize a variety of polymers.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% is not fully understood. However, it is believed that 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% has a number of different mechanisms of action. It is believed to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% has been shown to have anti-inflammatory and anti-cancer activities.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% are not fully understood. However, it has been shown to have a number of different effects on the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% has been shown to have anti-inflammatory and anti-cancer activities.

Advantages And Limitations For Lab Experiments

2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% has a number of advantages for use in lab experiments. It is a versatile building block for organic synthesis, and can be used to synthesize a variety of compounds. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% also has a number of limitations. It is a relatively expensive compound, and is not widely available. Additionally, it is sensitive to light and air, and should be stored in an inert atmosphere.

Future Directions

The potential applications of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% are still being explored. In the future, 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% could be used in the synthesis of novel drugs and materials. Additionally, further research could be conducted to explore the potential of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% as an inhibitor of enzymes involved in drug metabolism, as well as its potential anti-inflammatory and anti-cancer activities. Additionally, further research could be conducted to explore the potential of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% as a building block for organic synthesis, and to explore the potential of 2-Hydroxy-5-(2,4,6-trifluorophenyl)pyridine, 95% in the synthesis of novel materials.

properties

IUPAC Name |

5-(2,4,6-trifluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-7-3-8(13)11(9(14)4-7)6-1-2-10(16)15-5-6/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRUTIINHAVYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2=C(C=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682899 | |

| Record name | 5-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one | |

CAS RN |

1111109-92-2 | |

| Record name | 5-(2,4,6-Trifluorophenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111109-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95%](/img/structure/B6367389.png)